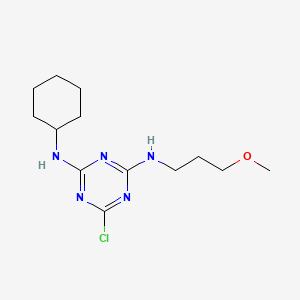
6-Chloro-N-cyclohexyl-N'-(3-methoxypropyl)-1,3,5-triazine-2,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-N-cyclohexyl-N’-(3-methoxypropyl)-1,3,5-triazine-2,4-diamine is a chemical compound belonging to the triazine family. Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of a chloro group, a cyclohexyl group, and a methoxypropyl group attached to the triazine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-N-cyclohexyl-N’-(3-methoxypropyl)-1,3,5-triazine-2,4-diamine typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors such as cyanuric chloride.
Substitution Reactions: The chloro group can be introduced through a substitution reaction using chlorinating agents like thionyl chloride.
Addition of Cyclohexyl and Methoxypropyl Groups: The cyclohexyl and methoxypropyl groups can be added through nucleophilic substitution reactions using appropriate amines.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Amines, alcohols, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted triazines.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial products.
Mécanisme D'action
The mechanism of action of 6-Chloro-N-cyclohexyl-N’-(3-methoxypropyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Chloro-N-cyclohexyl-1,3,5-triazine-2,4-diamine: Lacks the methoxypropyl group.
N-cyclohexyl-N’-(3-methoxypropyl)-1,3,5-triazine-2,4-diamine: Lacks the chloro group.
6-Chloro-1,3,5-triazine-2,4-diamine: Lacks both the cyclohexyl and methoxypropyl groups.
Uniqueness
The presence of the chloro, cyclohexyl, and methoxypropyl groups in 6-Chloro-N-cyclohexyl-N’-(3-methoxypropyl)-1,3,5-triazine-2,4-diamine imparts unique chemical and biological properties, making it distinct from other similar compounds. These functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets.
Propriétés
Numéro CAS |
84712-80-1 |
|---|---|
Formule moléculaire |
C13H22ClN5O |
Poids moléculaire |
299.80 g/mol |
Nom IUPAC |
6-chloro-2-N-cyclohexyl-4-N-(3-methoxypropyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C13H22ClN5O/c1-20-9-5-8-15-12-17-11(14)18-13(19-12)16-10-6-3-2-4-7-10/h10H,2-9H2,1H3,(H2,15,16,17,18,19) |
Clé InChI |
RHRPNOHMMGIBHD-UHFFFAOYSA-N |
SMILES canonique |
COCCCNC1=NC(=NC(=N1)Cl)NC2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


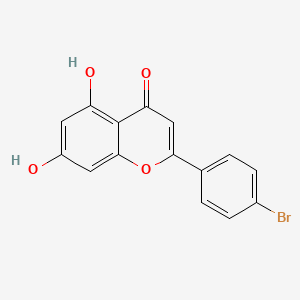
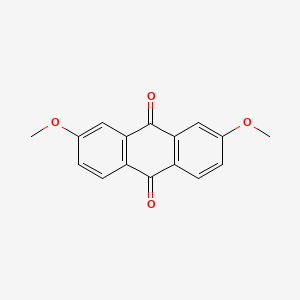
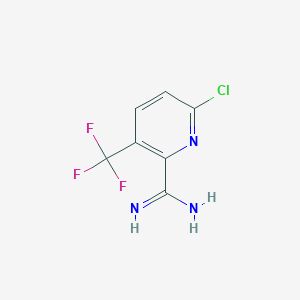
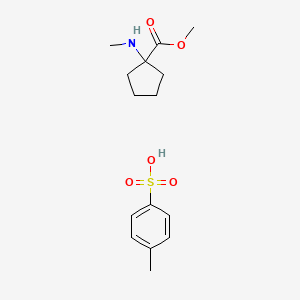
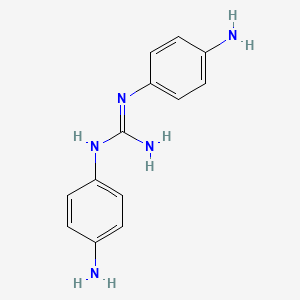


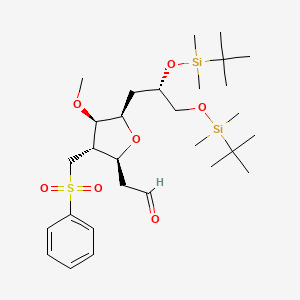
![sodium;[(2R)-3-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-2-heptadecanoyloxypropyl] heptadecanoate](/img/structure/B13139689.png)
![1,8-Bis[(2-hydroxyethyl)amino]anthracene-9,10-dione](/img/structure/B13139695.png)
![2,4-Dibromooxazolo[4,5-c]pyridine](/img/structure/B13139701.png)

![3-Oxazolidinyloxy,2-[(11R)-14-hydroxy-18,18-dimethyl-14-oxido-9-oxo-11-[[(1-oxohexadecyl)oxy]methyl]-10,13,15-trioxa-18-azonia-14-phosphanonadec-1-yl]-4,4-dimethyl-2-octyl-,innersalt](/img/structure/B13139704.png)

